Carabrone
Overview
Description
Carabrone is a naturally occurring sesquiterpene lactone that contains cyclopropane and sesquiterpene lactone moieties. It was first isolated from the fruits of Carpesium abrotanoides and is widely distributed in feverfew and other plant species . This compound has been demonstrated to exhibit cytotoxic, antibacterial, and antitumor activities .
Mechanism of Action
Target of Action
Carabrone, a botanical bicyclic sesquiterpenic lactone, primarily targets the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells .
Mode of Action
This compound interacts with its target by inducing oxidative stress and apoptosis in cells . It reduces the burst of reactive oxygen species (ROS) and mitochondrial membrane potential, as well as phosphatidylserine release . This interaction leads to significant changes in the cell, primarily affecting the cell’s energy production and survival .
Biochemical Pathways
This compound affects the mitochondrial respiratory chain, specifically the cytochrome bc1 complex . The inhibition of this complex disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production . This disruption can lead to cell death, particularly in cells that are highly dependent on oxidative phosphorylation for energy .
Result of Action
This compound’s action results in the inhibition of cell growth and induction of cell death . By targeting the mitochondrial respiratory chain complex III, it disrupts energy production within the cell, leading to cell death . This makes this compound a potent agent against cells that are highly dependent on oxidative phosphorylation, such as cancer cells .
Biochemical Analysis
Biochemical Properties
Carabrone has a significant effect on mitochondrial respiratory chain complexes III, I + III and II + III in both a dose‐ and time‐dependent manner . The influence of this compound on mitochondria in G. graminis mycelia was determined, and the activity of complexes I‐V, citrate synthase, and respiratory chain complexes I+III and II+III was evaluated .
Cellular Effects
This compound treatment influences the activity of mitochondrial respiratory chain complexes III, I+III, and II+III in G. graminis in a dose‐ and time‐dependent manner . A marked decrease (c. 50% compared to the control) in mitochondrial respiratory chain complex III activity was observed following treatment with this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mitochondrial respiratory chain complexes. It has been shown that mitochondrial respiratory chain complex III in G. graminis is highly sensitive to this compound and is a potential target of this botanical fungicidal agent .
Temporal Effects in Laboratory Settings
The effects of this compound on mitochondrial respiratory chain complexes change over time in a dose- and time-dependent manner
Dosage Effects in Animal Models
graminis were dose-dependent .
Metabolic Pathways
This compound interacts with the mitochondrial respiratory chain, specifically with complexes III, I+III, and II+III
Subcellular Localization
This compound’s effects on the mitochondrial respiratory chain suggest that it localizes to the mitochondria within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Carabrone can be synthesized through various chemical reactions. One common method involves the reaction of 2,4-dinitrophenyl hydrazine with this compound in the presence of hydrogen chloride to form derivatives . Another method includes the reaction of benzhydrazide or semicarbazide with this compound to yield different derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Carpesium abrotanoides. The extraction process includes solvent extraction followed by purification steps to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Carabrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions at the C-4 position can significantly affect the biological activity of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like benzhydrazide and semicarbazide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with enhanced antifungal and antibacterial activities .
Scientific Research Applications
Carabrone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its cytotoxic effects on different cell lines.
Medicine: Investigated for its potential as an antifungal, antibacterial, and antitumor agent.
Industry: Utilized in the development of natural pesticides and fungicides.
Comparison with Similar Compounds
Carabrone is unique due to its specific structure and biological activities. Similar compounds include other sesquiterpene lactones such as:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Artemisinin: Widely used as an antimalarial agent.
Costunolide: Exhibits anticancer and anti-inflammatory activities.
Properties
IUPAC Name |
(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIQIKMGJVLKMA-NLRWUALESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938585 | |
Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1748-81-8 | |
Record name | 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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